molecular formula C10H12BrNO2 B7967329 2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid

Cat. No.: B7967329
M. Wt: 258.11 g/mol
InChI Key: XNWPJVXADOXWOV-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4-bromo-2-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amino acid. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The carboxyl group can be reduced to an alcohol group (-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of azide or nitrile derivatives

Scientific Research Applications

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be incorporated into peptides and proteins for studying structure-activity relationships.

    Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and transport proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom. This compound may have different reactivity and biological activity.

    2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid: Similar structure but with a fluorine atom instead of a bromine atom. This compound may have different pharmacokinetic properties.

    2-Amino-3-(4-iodo-2-methylphenyl)propanoic acid: Similar structure but with an iodine atom instead of a bromine atom. This compound may have different stability and reactivity.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its interactions with biological targets make it a compound of interest in biological and medical research.

Properties

IUPAC Name

2-amino-3-(4-bromo-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPJVXADOXWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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